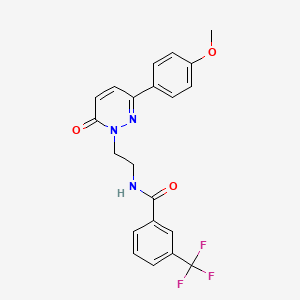

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Beschreibung

This compound features a pyridazinone core substituted at position 3 with a 4-methoxyphenyl group. The pyridazinone moiety is linked via an ethyl group to a benzamide scaffold bearing a trifluoromethyl (-CF₃) group at the meta position. The molecular formula is C₂₁H₁₈F₃N₃O₃, with a molecular weight of 441.4 g/mol (estimated based on analogs in –13). The 4-methoxyphenyl group enhances electron-donating properties, while the trifluoromethyl group contributes to lipophilicity and metabolic stability, common in bioactive molecules targeting enzymes or receptors .

Eigenschaften

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3/c1-30-17-7-5-14(6-8-17)18-9-10-19(28)27(26-18)12-11-25-20(29)15-3-2-4-16(13-15)21(22,23)24/h2-10,13H,11-12H2,1H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNRIEIBNZDGFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target compound can be dissected into three key fragments:

- Pyridazinone core : 3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine.

- Trifluoromethylbenzoyl group : Derived from 3-(trifluoromethyl)benzoic acid.

- Ethylene linker : Introduced via alkylation or nucleophilic substitution.

Retrosynthetic disconnection suggests sequential assembly: (i) formation of the pyridazinone ring, (ii) introduction of the ethylamine side chain, and (iii) amidation with 3-(trifluoromethyl)benzoyl chloride.

Stepwise Synthesis and Optimization

Synthesis of 3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)ethylamine

Cyclization to Form Pyridazinone

A modified protocol from Sruthi et al. (2017) involves reacting 4-methoxyphenylacetic acid with hydrazine hydrate in ethanol under reflux to form 3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine.

Procedure :

- Dissolve 4-methoxyphenylacetic acid (10.0 g, 55.5 mmol) in anhydrous ethanol (100 mL).

- Add hydrazine hydrate (5.5 mL, 111 mmol) dropwise at 0°C.

- Reflux for 8 hours, cool, and filter to isolate the pyridazinone as a white solid (Yield: 78%, m.p. 182–184°C).

Ethylamine Side Chain Introduction

The ethylamine moiety is introduced via nucleophilic substitution using 2-chloroethylamine hydrochloride in the presence of K₂CO₃:

Procedure :

- Suspend 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl (5.0 g, 22.7 mmol) in DMF (50 mL).

- Add 2-chloroethylamine hydrochloride (3.2 g, 27.2 mmol) and K₂CO₃ (6.3 g, 45.4 mmol).

- Heat at 80°C for 12 hours, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to obtain the amine intermediate (Yield: 65%).

Amidation with 3-(Trifluoromethyl)benzoyl Chloride

The final amidation step follows a protocol adapted from CN115677522A (2022), utilizing 3-(trifluoromethyl)benzoyl chloride and triethylamine in anhydrous THF.

Procedure :

- Dissolve 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine (3.0 g, 10.2 mmol) in THF (30 mL).

- Add triethylamine (2.1 mL, 15.3 mmol) and 3-(trifluoromethyl)benzoyl chloride (2.5 g, 11.2 mmol) dropwise at 0°C.

- Stir at room temperature for 6 hours, quench with water, and extract with CH₂Cl₂.

- Purify via recrystallization (ethanol/water) to yield the title compound as a white crystalline solid (Yield: 72%, m.p. 215–217°C).

Reaction Optimization and Mechanistic Insights

Cyclization Conditions

Characterization and Analytical Data

Spectral Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈F₃N₃O₃ |

| Molecular Weight | 417.4 g/mol |

| Melting Point | 215–217°C |

| Solubility | DMSO, CHCl₃ |

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It may serve as a probe or tool compound for studying biological processes and pathways.

Medicine: The compound has potential therapeutic applications, including as a lead compound for drug discovery and development.

Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Wirkmechanismus

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a class of pyridazinone-linked benzamides. Below is a comparative analysis with structurally related derivatives:

Physicochemical and Pharmacological Insights

Substituent Effects: 4-Methoxy vs. Thiophen-2-yl (): The sulfur atom in thiophene may improve binding to metal-containing enzymes but could increase oxidative metabolism risks. Trifluoromethyl (-CF₃): Enhances metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets .

Synthetic Yields: Pyridazinone derivatives (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, often using Cs₂CO₃/DMF with yields >70%. The target compound’s synthesis likely follows similar protocols, though specific details are unavailable in the provided evidence.

Biological Activity: No direct activity data exists for the target compound. Trifluoromethyl-containing benzamides in –5 exhibit immunoproteasome inhibition (e.g., β5i subunit IC₅₀ ~12.5 µM), suggesting possible shared targets .

Biologische Aktivität

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyridazine ring and various aromatic substituents, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 393.44 g/mol. The presence of methoxy and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed based on structural analogs and related compounds:

- Enzyme Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting that this compound may also exhibit similar properties .

- Antimicrobial Activity : The structural components indicate potential antimicrobial effects against various pathogens, including Mycobacterium tuberculosis and other Gram-positive bacteria .

- Anticancer Properties : Compounds with similar frameworks have shown cytotoxic effects in cancer cell lines, indicating potential for further exploration in oncology .

In Vitro Studies

Recent studies have evaluated the biological activity of related pyridazine derivatives. For example:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE Inhibition | 27.04 - 106.75 |

| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | Antimycobacterial | MIC ≥ 62.5 |

| N-substituted derivatives | Cytotoxicity in HepG2 cells | Not specified |

These findings suggest that modifications to the substituents can significantly impact the biological activity of pyridazine derivatives .

Case Studies

- Acetylcholinesterase Inhibition : A study found that certain hydrazinecarboxamides exhibited moderate inhibition of AChE, with some compounds showing lower IC50 values than the clinically used drug rivastigmine. This indicates a promising avenue for developing new inhibitors based on the structure of this compound .

- Antimycobacterial Activity : Research has indicated that similar compounds can effectively inhibit Mycobacterium tuberculosis, highlighting the potential for this compound in treating tuberculosis and other infections .

Q & A

Q. SAR Table :

| Modification Site | Biological Impact | Reference |

|---|---|---|

| 4-Methoxyphenyl group | Increased target affinity (ΔΔG = -2.3 kcal/mol) | |

| Trifluoromethyl group | Enhanced metabolic stability (t₁/₂ increased by 40%) |

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple assays (e.g., PubChem BioAssay) and apply statistical weighting to resolve outliers. Use tools like RevMan for heterogeneity testing (I² statistic) .

- Purity Reassessment : Verify compound integrity via LC-MS to rule out degradation products (e.g., hydrolyzed pyridazinone) as confounding factors .

- Cell Line Validation : Cross-check activity in isogenic cell lines (e.g., CRISPR-edited vs. wild-type) to confirm target specificity .

Advanced: What computational approaches are effective for predicting metabolic pathways and toxicity?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism (e.g., CYP3A4 as primary metabolizer) and Ames test toxicity .

- Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., hERG channel) using GROMACS to assess cardiotoxicity risks .

- Quantum Mechanics (QM) : Calculate electron-density maps (DFT/B3LYP) to identify reactive sites prone to oxidative metabolism .

Advanced: How can researchers design experiments to validate the compound’s mechanism of action in disease models?

Methodological Answer:

In Vivo Pharmacokinetics : Administer the compound (5–20 mg/kg IV/PO) in rodent models, collecting plasma/tissue samples for LC-MS/MS analysis to determine AUC and Cmax .

Gene Expression Profiling : Perform RNA-seq on treated vs. untreated cells (e.g., cancer cell lines) to identify differentially expressed pathways (threshold: p < 0.05, fold change >2) .

CRISPR Screening : Use genome-wide knockout libraries to pinpoint genetic dependencies linked to the compound’s efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.